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Cat. No.: B15583954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of interstrand and intrastrand DNA

crosslinks, from the fundamental mechanisms of their formation to their profound biological

consequences and the intricate cellular machinery evolved to repair them. It is designed to

serve as a detailed resource, incorporating quantitative data, experimental methodologies, and

visual representations of the key molecular pathways involved.

Core Concepts: Defining DNA Crosslinks
DNA crosslinks are highly cytotoxic lesions characterized by the formation of a covalent bond

between two nucleotides.[1] These lesions can be classified into two main categories based on

the location of the linked nucleotides:

Intrastrand Crosslinks: These occur when a covalent bond forms between two nucleotides on

the same strand of the DNA double helix.[1][2]

Interstrand Crosslinks (ICLs): These are formed when a covalent linkage connects two

nucleotides on opposite strands of the DNA.[1][2]

The formation of these adducts can be induced by a variety of exogenous and endogenous

agents.[1] Exogenous agents include chemotherapeutic drugs like cisplatin and nitrogen

mustards, as well as naturally occurring compounds like psoralens upon UV activation.[3][4]

Endogenous sources include metabolic byproducts such as aldehydes.[2]
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While both types of crosslinks are detrimental to the cell, ICLs are considered significantly more

cytotoxic.[4] This is because they create an absolute block to DNA strand separation, a process

essential for both DNA replication and transcription.[3] It is estimated that as few as 20

unrepaired ICLs can be lethal to a mammalian cell.[3] Intrastrand crosslinks, while still

disruptive, can sometimes be bypassed by specialized DNA polymerases, making them less

toxic than ICLs.[5]

Mechanisms of Formation and Key Crosslinking
Agents
The chemical nature of the crosslinking agent dictates the type of adduct formed and its

specific location within the DNA sequence.

Table 1: Common DNA Crosslinking Agents and Their Adducts

Agent Type
Predominant
Crosslink
Type(s)

Target
Sequence(s)

Reference(s)

Cisplatin
Platinum

Compound

~90%

Intrastrand, 2-5%

Interstrand

Intrastrand: 5'-

GG-3', 5'-AG-3';

Interstrand: 5'-

GC-3'

[3][4][5]

Nitrogen

Mustards
Alkylating Agent

Interstrand and

Intrastrand
5'-GNC-3' [3]

Psoralens (e.g.,

8-MOP) + UVA
Furocoumarin

Interstrand and

Monoadducts
5'-TA-3', 5'-AT-3' [3]

Mitomycin C Antibiotic Interstrand 5'-CG-3' [2]

UV Radiation
Physical

Mutagen

Intrastrand

(Pyrimidine

Dimers)

Adjacent

Pyrimidines (TT,

TC, CT, CC)

[6][7]

Biological Consequences and Cellular Responses
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The presence of DNA crosslinks triggers a complex cellular response aimed at mitigating the

damage. If the damage is too extensive or the repair mechanisms are faulty, the cell may

undergo programmed cell death (apoptosis) or mitotic catastrophe.

Blockade of DNA Replication and Transcription
Both interstrand and intrastrand crosslinks physically obstruct the progression of DNA and RNA

polymerases, leading to stalled replication forks and truncated transcripts.[3] ICLs present a

complete barrier to the helicases that unwind DNA, making them particularly potent inhibitors of

these fundamental processes.[3]

Activation of DNA Damage Signaling Pathways
The cellular recognition of DNA crosslinks activates a sophisticated signaling network known as

the DNA Damage Response (DDR). A key player in this response is the ATR (Ataxia

Telangiectasia and Rad3-related) kinase.

Intrastrand Crosslinks and UV-induced Lesions: Bulky intrastrand adducts, such as those

created by UV radiation, are primarily recognized by the Nucleotide Excision Repair (NER)

machinery. The processing of these lesions by NER can generate single-stranded DNA

(ssDNA) gaps, which then serve as a platform for the recruitment and activation of the ATR

kinase.[8][9][10] ATR, in turn, phosphorylates a cascade of downstream targets, including the

checkpoint kinase Chk1, to orchestrate cell cycle arrest and promote DNA repair.[9]

Interstrand Crosslinks: The recognition and repair of ICLs is more complex and heavily

reliant on the Fanconi Anemia (FA) pathway. The FA core complex is recruited to the site of

the ICL, leading to the monoubiquitination of the FANCI-FANCD2 dimer.[11] This event is a

crucial step in signaling the presence of the ICL and coordinating the recruitment of

downstream repair factors. The ATR signaling pathway is also activated in response to ICLs,

often in conjunction with the FA pathway, particularly when replication forks stall at the lesion.

[11]

DNA Repair Pathways
Cells have evolved distinct and highly specialized pathways to repair interstrand and

intrastrand crosslinks.
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Repair of Intrastrand Crosslinks: Nucleotide Excision
Repair (NER)
Intrastrand crosslinks are primarily repaired by the Nucleotide Excision Repair (NER) pathway.

[2] NER can be broadly divided into two sub-pathways:

Global Genome NER (GG-NER): This pathway surveys the entire genome for bulky, helix-

distorting lesions.

Transcription-Coupled NER (TC-NER): This pathway specifically removes lesions from the

transcribed strand of actively expressed genes, which are detected when they block the

progression of RNA polymerase.[7]

The core mechanism of NER involves the recognition of the lesion, excision of a short

oligonucleotide containing the damage, synthesis of a new DNA strand using the undamaged

strand as a template, and finally, ligation of the newly synthesized segment.[9]
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Caption: NER pathway for intrastrand crosslink repair and signaling.
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Repair of Interstrand Crosslinks (ICLs): A Multi-Pathway
Collaboration
ICL repair is a more complex process that requires the coordinated action of multiple DNA

repair pathways, including the Fanconi Anemia (FA) pathway, Homologous Recombination

(HR), and Translesion Synthesis (TLS). The repair process is intimately linked to the cell cycle,

with the most robust repair occurring during S-phase when a sister chromatid is available as a

template for repair.

The general steps of ICL repair are:

Recognition and Stalling: An advancing replication fork stalls at the ICL.

FA Pathway Activation: The FA core complex is recruited, leading to the monoubiquitination

of the FANCI-FANCD2 complex.

"Unhooking" the Crosslink: Nucleases, including XPF-ERCC1 and MUS81-EME1, make

incisions on one strand of the DNA on either side of the ICL. This unhooks the crosslink, but

leaves a gap and a DNA double-strand break (DSB) in one of the sister chromatids.

Translesion Synthesis (TLS): Specialized, low-fidelity DNA polymerases synthesize DNA

across the unhooked adduct.

Homologous Recombination (HR): The DSB is repaired using the newly synthesized sister

chromatid as a template.

Adduct Removal: The remaining adduct on the other strand is removed, often by the NER

pathway.
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Caption: A simplified overview of the Interstrand Crosslink (ICL) repair pathway.
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Quantitative Data on DNA Crosslinking
The cytotoxicity of a crosslinking agent is related to the number and type of adducts it forms, as

well as the cell's capacity to repair these lesions.

Table 2: Quantitative Comparison of Interstrand and Intrastrand Crosslinks

Parameter
Interstrand
Crosslinks (ICLs)

Intrastrand
Crosslinks

Reference(s)

Relative Frequency

(Cisplatin)
2-5% of total adducts ~90% of total adducts [4][5]

Cytotoxicity
High (e.g., ~20 ICLs

can be lethal)

Lower (can be

bypassed by TLS

polymerases)

[3][5]

Repair Half-life

(Psoralen + UVA)

~2.5 hours for

unhooking in human

cells

Varies depending on

the specific adduct
[1]

Repair Half-life

(Cisplatin)

Slower and more

complex

In some studies, 76%

of adducts removed in

21 hours in blood cells

[12]

Table 3: IC50 Values for Selected DNA Crosslinking Agents (Note: IC50 values are highly

dependent on the cell line and assay conditions. The values below are illustrative examples.)
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Agent Cell Line IC50 (µM) Lesion Type Reference

Cisplatin A2780 (ovarian) 15
Primarily

Intrastrand
[13]

Carboplatin A2780 (ovarian)

~200 (estimated

based on relative

potency)

Primarily

Intrastrand
[14]

Oxaliplatin A2780 (ovarian) 15
Primarily

Intrastrand
[13]

8-MOP + UVA
Human

Fibroblasts
Dose-dependent

Interstrand &

Monoadducts
[1]

Experimental Protocols for Detecting DNA
Crosslinks
Several methods are available to detect and quantify DNA crosslinks in a laboratory setting.

Modified Alkaline Comet Assay for Interstrand
Crosslinks
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA

strand breaks. A modified version can be used to specifically measure ICLs.

Principle: ICLs physically link the two DNA strands, preventing their migration in an electric field

under denaturing (alkaline) conditions. By inducing a known number of random strand breaks

(e.g., with ionizing radiation), the extent to which the DNA is retained in the comet head is

proportional to the number of ICLs. As ICLs are repaired, the DNA is liberated and can migrate

into the tail, allowing for the quantification of repair kinetics.

Detailed Protocol:

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5

cells/mL.
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Slide Preparation: Mix cell suspension with low-melting-point agarose (at 37°C) and pipette

onto a pre-coated microscope slide. Allow to solidify on a cold plate.

Lysis: Immerse slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM

Tris, pH 10, with 1% Triton X-100) at 4°C for at least 1 hour. This removes cellular

membranes and proteins, leaving behind the nucleoid.

Irradiation: Wash slides in PBS and expose to a fixed dose of ionizing radiation (e.g., 10 Gy)

on ice to induce single-strand breaks.

Alkaline Unwinding: Place slides in an electrophoresis tank filled with cold, fresh alkaline

electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to

unwind the DNA.

Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.

Neutralization and Staining: Gently neutralize the slides with a Tris buffer (pH 7.5), and stain

the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify

the percentage of DNA in the tail using specialized software. A decrease in tail DNA

compared to the irradiated control indicates the presence of ICLs.
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Caption: Workflow for the modified alkaline comet assay for ICL detection.
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Gel-Based Assays for Intrastrand and Interstrand
Crosslinks
Denaturing gel electrophoresis can be used to distinguish between crosslinked and non-

crosslinked DNA fragments.

Principle: A DNA fragment (e.g., a linearized plasmid or a specific oligonucleotide) is treated

with a crosslinking agent. The DNA is then denatured by heat or alkaline treatment. Non-

crosslinked DNA will separate into single strands, while crosslinked DNA will remain double-

stranded (for ICLs) or have altered mobility (for intrastrand crosslinks). When run on a

denaturing agarose or polyacrylamide gel, the crosslinked species will migrate differently than

the single-stranded, non-crosslinked DNA.

Detailed Protocol:

DNA Substrate Preparation: Use a DNA fragment of known size, such as a linearized

plasmid or a synthetic oligonucleotide. Radiolabeling (e.g., with ³²P) or fluorescent tagging

can be used for detection.

Crosslinking Reaction: Incubate the DNA with the crosslinking agent under appropriate

conditions (e.g., specific buffer, temperature, and time; UVA activation for psoralens).

Denaturation: Stop the reaction and denature the DNA by heating (e.g., 95°C for 5 minutes)

or by adding an alkaline loading buffer.

Gel Electrophoresis: Load the samples onto a denaturing agarose or polyacrylamide gel. The

percentage of the gel will depend on the size of the DNA fragment.

Visualization: Visualize the DNA bands using autoradiography (for radiolabeled DNA) or

fluorescence imaging. The presence of a slower-migrating band corresponding to the size of

the double-stranded or conformationally altered fragment indicates crosslinking.

Quantification: The intensity of the bands can be quantified using densitometry to determine

the percentage of crosslinked DNA.
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Caption: Workflow for gel-based detection of DNA crosslinks.
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Ligation-Mediated PCR (LM-PCR) for Intrastrand
Adducts
LM-PCR is a highly sensitive technique that can be used to map DNA adducts at the nucleotide

level.

Principle: This method relies on the ability of certain DNA adducts to block primer extension by

a thermostable DNA polymerase. After primer extension, a linker is ligated to the blunt-ended

DNA fragments. These fragments are then amplified by PCR using a primer specific to the

linker and a nested gene-specific primer. The resulting PCR products can be separated on a

sequencing gel, revealing the precise locations of the polymerase-blocking lesions.

Detailed Protocol:

Genomic DNA Isolation: Isolate high-quality genomic DNA from treated and untreated cells.

Primer Extension: Perform a primer extension reaction using a gene-specific primer and a

thermostable DNA polymerase (e.g., Taq polymerase). The polymerase will stop at the site of

the intrastrand crosslink.

Ligation: Make the ends of the primer extension products blunt and ligate a unidirectional

linker to these ends.

PCR Amplification: Amplify the ligated products using a linker-specific primer and a nested

gene-specific primer.

Analysis: Separate the PCR products on a sequencing gel and visualize by autoradiography

or fluorescence. The appearance of bands in the treated sample that are absent in the

control indicates the positions of the DNA adducts.

Conclusion and Future Directions
The study of interstrand and intrastrand DNA crosslinks is crucial for understanding the

mechanisms of action of many important chemotherapeutic agents and for elucidating the

fundamental processes of DNA repair. While significant progress has been made in identifying

the key players and pathways involved, many questions remain. Future research will likely

focus on the intricate interplay between different repair pathways, the role of chromatin
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structure in modulating crosslink formation and repair, and the development of novel

therapeutic strategies that exploit deficiencies in DNA repair pathways in cancer cells. The

detailed experimental protocols and quantitative data presented in this guide provide a solid

foundation for researchers and drug development professionals to advance our understanding

of these critical DNA lesions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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